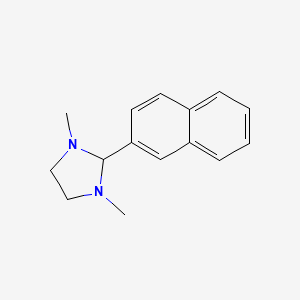![molecular formula C11H22ClNO B11882556 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework. This compound is known for its rigid and stable structure, which makes it an interesting subject for various scientific research applications. The spirocyclic structure combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. The complexity of the chemical synthesis of spirocyclic structures often requires the use of advanced catalysts and reaction conditions. For example, the olefin metathesis reaction using a Grubbs catalyst is one such method, although it is complex and expensive .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antituberculosis properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is a member of the MmpL family of transporters required for the survival of M. tuberculosis, making it a promising target for the design of new antituberculosis drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
3-oxa-9-azaspiro[5.5]undecane: Known for its applications in asymmetric catalysis and luminescent materials.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: Used in various chemical and biological studies.
Uniqueness
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C11H22ClNO |
|---|---|
Molekulargewicht |
219.75 g/mol |
IUPAC-Name |
9-methoxy-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11;/h10,12H,2-9H2,1H3;1H |
InChI-Schlüssel |
ZEGPVZXUBCAECI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC2(CC1)CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)




![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)

